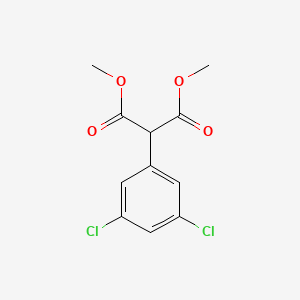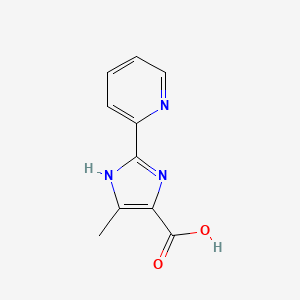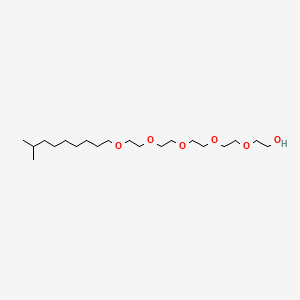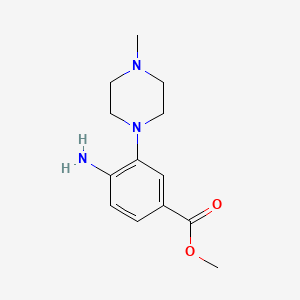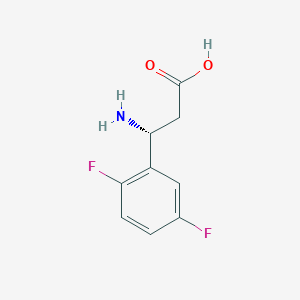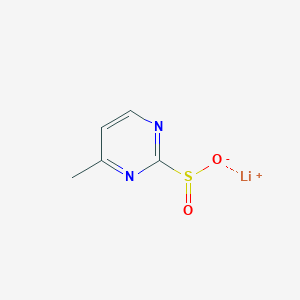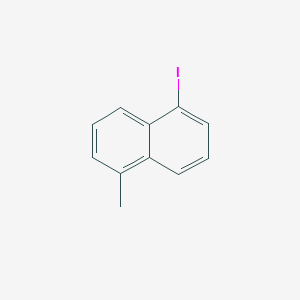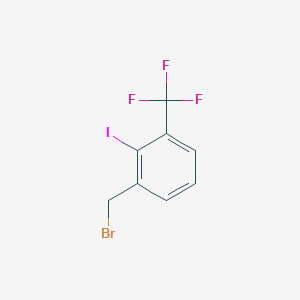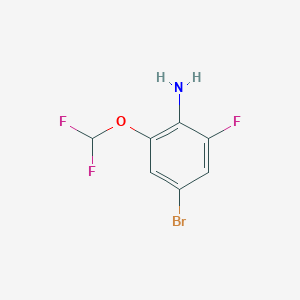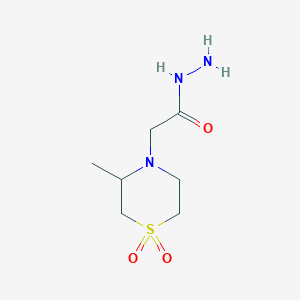
1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine is a synthetic organic compound characterized by the presence of a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . The benzyl group can be introduced via benzylation reactions using benzyl halides under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be selectively oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The benzyl group can be substituted via nucleophilic substitution reactions using strong nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: Hydrogen gas (H2) with Pd/C catalyst in ethanol.
Substitution: Benzyl halides with bases like sodium hydride (NaH) in DMF.
Major Products Formed:
- Oxidation of the TBDMS group leads to the formation of silanols.
- Reduction of the azetidine ring results in the corresponding amine.
- Substitution reactions yield various benzyl-substituted derivatives .
Scientific Research Applications
1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The TBDMS group is stable under basic conditions but can be cleaved under acidic conditions or by fluoride ions, allowing for selective deprotection . The benzyl group provides additional stability and can be removed via hydrogenolysis .
Comparison with Similar Compounds
- 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol
- 3-((tert-Butyldimethylsilyl)oxy)methylazetidine
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
Uniqueness: 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine is unique due to its combination of a benzyl group and a TBDMS-protected azetidine ring. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the TBDMS group enhances its utility as a protecting group, while the azetidine ring offers potential for further functionalization .
Properties
IUPAC Name |
(1-benzylazetidin-3-yl)oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NOSi/c1-16(2,3)19(4,5)18-15-12-17(13-15)11-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQXKLZBARMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
